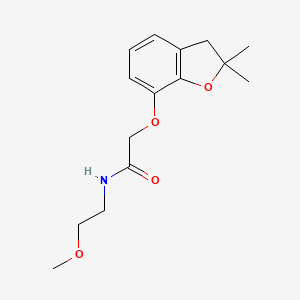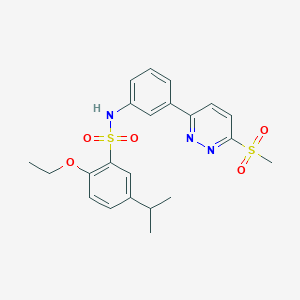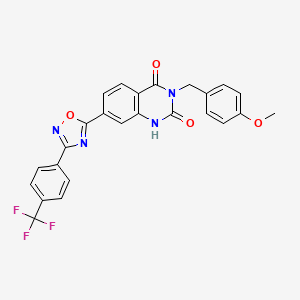![molecular formula C27H27ClN4O3 B11273224 9-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11273224.png)
9-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives.
Preparation Methods
The synthesis of 9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. Common synthetic routes include:
Cyclization Reactions: The formation of the quinazolinone core often involves cyclization reactions, such as the condensation of anthranilic acid derivatives with isatoic anhydride.
Substitution Reactions: Introduction of the 3-chlorophenyl and 4-ethoxyphenyl groups can be achieved through nucleophilic substitution reactions.
Oxidation and Reduction: Specific functional groups may be introduced or modified using oxidation and reduction reactions under controlled conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biological Imaging: Quinazolinone derivatives are known for their luminescent properties, making them useful in biological imaging and as fluorescent probes.
Material Science: The compound’s unique structure and properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 9-(3-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific biological and chemical properties. Similar compounds include:
2,3-Fused Quinazolinones: Known for their rigidity and planarity, these compounds exhibit a wide range of biological activities.
4-Alkoxyquinazolines: These derivatives are studied for their inhibitory activities against various cancer cell lines.
Properties
Molecular Formula |
C27H27ClN4O3 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-N-(4-ethoxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H27ClN4O3/c1-4-35-19-10-8-18(9-11-19)30-26(34)20-15-29-32-24(16-6-5-7-17(28)12-16)23-21(31-25(20)32)13-27(2,3)14-22(23)33/h5-12,15,24,31H,4,13-14H2,1-3H3,(H,30,34) |
InChI Key |
DXBZKSSFHAJMPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=CC=C5)Cl)C(=O)CC(C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11273160.png)
![3-(butylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11273161.png)
![4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide](/img/structure/B11273162.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-naphthamide](/img/structure/B11273176.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}pyridine-4-carboxamide](/img/structure/B11273185.png)
![N-(5-Chloro-2-methylphenyl)-5-{1H,2H,3H-pyrido[2,3-B][1,4]thiazin-1-YL}thiophene-2-carboxamide](/img/structure/B11273191.png)
![Methyl 4-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzoate](/img/structure/B11273200.png)

![N-(4-ethoxyphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11273207.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11273212.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11273219.png)
![Ethyl 1-{[2-chloro-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-3-carboxylate](/img/structure/B11273229.png)
